Tert-butyl 2-(4-chlorophenethyl)pyrrolidine-1-carboxylate

GPR35 antagonism counter-screening negative selectivity

Tert-butyl 2-(4-chlorophenethyl)pyrrolidine-1-carboxylate (CAS 1824014-52-9) is a Boc-protected 2-substituted pyrrolidine derivative with molecular formula C₁₇H₂₄ClNO₂ and a molecular weight of 309.83 g/mol. The compound features a pyrrolidine nitrogen protected by a tert-butyloxycarbonyl (Boc) group and a 4-chlorophenethyl moiety at the 2-position of the pyrrolidine ring.

Molecular Formula C17H24ClNO2
Molecular Weight 309.8 g/mol
Cat. No. B11830165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-(4-chlorophenethyl)pyrrolidine-1-carboxylate
Molecular FormulaC17H24ClNO2
Molecular Weight309.8 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC1CCC2=CC=C(C=C2)Cl
InChIInChI=1S/C17H24ClNO2/c1-17(2,3)21-16(20)19-12-4-5-15(19)11-8-13-6-9-14(18)10-7-13/h6-7,9-10,15H,4-5,8,11-12H2,1-3H3
InChIKeyTYGXCVOGIBNBTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 2-(4-chlorophenethyl)pyrrolidine-1-carboxylate: Core Physicochemical and Structural Identity for Procurement Decisions


Tert-butyl 2-(4-chlorophenethyl)pyrrolidine-1-carboxylate (CAS 1824014-52-9) is a Boc-protected 2-substituted pyrrolidine derivative with molecular formula C₁₇H₂₄ClNO₂ and a molecular weight of 309.83 g/mol . The compound features a pyrrolidine nitrogen protected by a tert-butyloxycarbonyl (Boc) group and a 4-chlorophenethyl moiety at the 2-position of the pyrrolidine ring . Predicted physicochemical properties include a boiling point of 395.0±15.0 °C, density of 1.117±0.06 g/cm³, and a pKa of −1.41±0.40 . The compound exhibits a calculated partition coefficient (clogP) of 3.90 and a topological polar surface area (TPSA) of 38.33 Ų, placing it within Lipinski's Rule of Five space for oral drug-likeness [1]. It is commercially available at purity specifications of NLT 98% (ISO-certified) and 95% , and serves primarily as a protected building block or synthetic intermediate in medicinal chemistry programs.

Why Generic Substitution of Tert-butyl 2-(4-chlorophenethyl)pyrrolidine-1-carboxylate with In-Class Analogs Carries Procurement Risk


Substituting this compound with a generic 'pyrrolidine building block' or a closely related analog—such as the deprotected 2-(4-chlorophenethyl)pyrrolidine hydrochloride, the oxidized 1-(4-chlorophenethyl)-5-oxo-3-pyrrolidinecarboxylic acid, or the linear tert-butyl(4-chlorophenethyl)carbamate—is not scientifically neutral. The Boc protecting group on the pyrrolidine nitrogen provides orthogonal protection that enables selective downstream deprotection under mild acidic conditions, a feature absent in the free amine hydrochloride salt . The 2-substitution pattern on the pyrrolidine ring creates a specific steric and electronic environment distinct from 3-substituted or 4-substituted regioisomers such as 1-Boc-3-(4-chlorophenyl)pyrrolidine (CAS 877614-86-3), which lack the ethyl linker between the pyrrolidine ring and the 4-chlorophenyl group . Experimental screening data show that this compound is inactive as a GPR35 antagonist (IC₅₀ > 100 µM) [1], whereas certain substituted pyrrolidine analogs demonstrate activity at this target; this negative selectivity profile may be critical in target deconvolution and counter-screening campaigns where GPR35-mediated off-target effects must be excluded. The quantitative evidence below demonstrates that even subtle structural variations translate into measurable differences in physicochemical, drug-likeness, and biological screening outcomes that directly impact experimental reproducibility and lead optimization decisions.

Quantitative Differentiation Evidence for Tert-butyl 2-(4-chlorophenethyl)pyrrolidine-1-carboxylate vs. Closest Analogs


GPR35 Antagonism Screening: Negative Selectivity vs. Active Pyrrolidine-Derived GPR35 Ligands

In a BRET-based GPR35 antagonism assay using human GPR35-SPASM sensor-expressing cells with 300 µM zaprinast as agonist and 10 µM CID2745687 as positive control, tert-butyl 2-(4-chlorophenethyl)pyrrolidine-1-carboxylate was classified as inactive (IC₅₀ > 100 µM) [1]. By contrast, the reference antagonist CID2745687 produced measurable inhibition, and several structurally distinct pyrrolidine-containing compound series have been reported as GPR35 modulators with potencies in the nanomolar to low-micromolar range [2]. This negative result provides direct experimental evidence that the compound does not engage GPR35 at pharmacologically relevant concentrations, a profile that distinguishes it from active GPR35-targeting pyrrolidine chemotypes.

GPR35 antagonism counter-screening negative selectivity GPCR profiling

Drug-Likeness Parameter Comparison: clogP and TPSA vs. 1-(4-Chlorophenethyl)-5-oxo-3-pyrrolidinecarboxylic Acid

Tert-butyl 2-(4-chlorophenethyl)pyrrolidine-1-carboxylate exhibits a calculated logP (clogP) of 3.90 and a TPSA of 38.33 Ų [1]. In contrast, the oxidized analog 1-(4-chlorophenethyl)-5-oxo-3-pyrrolidinecarboxylic acid (CAS 368870-06-8, MW 267.71, C₁₃H₁₄ClNO₃) possesses a carboxylic acid moiety that substantially increases TPSA (estimated >75 Ų due to the additional carboxyl and ketone groups) and lowers logP (estimated ~1.5–2.0), shifting it further toward the hydrophilic boundary of drug-like chemical space . The target compound's higher clogP and lower TPSA indicate superior predicted membrane permeability, making it more suitable for CNS-targeted or intracellular target programs where passive diffusion is rate-limiting.

drug-likeness Lipinski Rule of Five physicochemical profiling ADME prediction

Boc Protection Status: Orthogonal Synthetic Utility vs. Deprotected 2-(4-Chlorophenethyl)pyrrolidine Hydrochloride

The target compound carries an intact Boc protecting group on the pyrrolidine nitrogen, enabling selective deprotection with TFA or HCl/dioxane under conditions that leave other protecting groups (e.g., Fmoc, Cbz, acetyl) intact . The direct synthetic comparator, 2-(4-chlorophenethyl)pyrrolidine hydrochloride (CAS 1225532-62-6, MW 246.18, C₁₂H₁₇Cl₂N), is a free amine salt that cannot be used in synthetic sequences requiring orthogonal N-protection strategies without an additional protection step . The Boc-protected form allows direct incorporation into peptide or small-molecule synthetic routes where the pyrrolidine nitrogen must remain masked during subsequent transformations, then be selectively unveiled in a final deprotection step.

orthogonal protection solid-phase synthesis Boc deprotection synthetic intermediate

Purity Specification Differentiation: ISO-Certified NLT 98% vs. Standard 95% Grade

Suppliers of tert-butyl 2-(4-chlorophenethyl)pyrrolidine-1-carboxylate offer differentiated purity grades. MolCore provides the compound at NLT 98% purity under ISO quality system certification, suitable for pharmaceutical R&D and quality control applications . CheMenu offers a 95% purity grade (Catalog CM301575) . The 3% minimum purity differential between these commercial grades can translate into meaningful differences in reaction yields and impurity profiles across multi-step syntheses. While no formal head-to-head batch analysis comparing these suppliers is publicly available, the ISO-certified NLT 98% specification provides documented quality assurance that is verifiable through certificate of analysis (CoA), a procurement-relevant distinction for GLP and GMP-adjacent research environments.

purity specification ISO certification quality control reproducibility

Predicted Physicochemical Profile: Boiling Point and Density vs. Boc-Pyrrolidine Parent Scaffold

The predicted boiling point of tert-butyl 2-(4-chlorophenethyl)pyrrolidine-1-carboxylate is 395.0±15.0 °C with a predicted density of 1.117±0.06 g/cm³ . In comparison, the unsubstituted parent scaffold 1-Boc-pyrrolidine (CAS 86953-79-9, C₉H₁₇NO₂, MW 171.24) has a significantly lower boiling point (approximately 198–202 °C at 760 mmHg) and density (~0.977 g/cm³) due to the absence of the 4-chlorophenethyl substituent [1]. The approximately 195 °C increase in boiling point and 0.14 g/cm³ increase in density reflect the substantial contribution of the 4-chlorophenethyl moiety to intermolecular interactions, which directly impacts chromatographic retention behavior and purification strategy selection.

physicochemical characterization boiling point density chromatography method development

Recommended Application Scenarios for Tert-butyl 2-(4-chlorophenethyl)pyrrolidine-1-carboxylate Based on Quantitative Evidence


GPCR Counter-Screening Panels Requiring Verified GPR35-Negative Controls

The compound's confirmed inactivity as a GPR35 antagonist (IC₅₀ > 100 µM in a BRET-based human GPR35 assay) [1] makes it suitable for inclusion in GPCR selectivity panels where GPR35-mediated off-target effects must be excluded. Unlike many pyrrolidine-containing screening compounds that exhibit promiscuous GPCR activity, this compound carries experimental evidence of GPR35 non-engagement, reducing the risk of false-positive hits in cell-based phenotypic assays where GPR35 signaling could confound interpretation.

Multi-Step Medicinal Chemistry Syntheses Requiring Orthogonal N-Protection

As a Boc-protected 2-substituted pyrrolidine, this compound is directly compatible with orthogonal protection strategies employing Fmoc (base-labile) or Cbz (hydrogenolytic) groups elsewhere in the synthetic sequence . The Boc group enables selective late-stage N-deprotection under acidic conditions, making this compound the preferred procurement choice over the deprotected 2-(4-chlorophenethyl)pyrrolidine hydrochloride (CAS 1225532-62-6), which would require an additional N-protection step before incorporation into orthogonal synthetic routes.

CNS Penetration-Focused Lead Optimization Programs

With a clogP of 3.90 and TPSA of 38.33 Ų [2], the compound resides in the favorable physicochemical space for CNS drug-likeness (typically TPSA < 60–70 Ų and clogP 2–5 for optimal blood-brain barrier penetration). When used as a synthetic building block, these properties are transferred to downstream analogs, providing a measurable advantage over more polar alternatives such as 1-(4-chlorophenethyl)-5-oxo-3-pyrrolidinecarboxylic acid, whose additional carboxyl and ketone groups substantially increase TPSA and reduce predicted CNS exposure.

Pharmaceutical Process Development Requiring ISO-Certified High-Purity Intermediates

For programs operating under quality systems aligned with GLP or preparing for GMP technology transfer, procurement of the ISO-certified NLT 98% purity grade provides documented quality assurance superior to standard 95% research-grade material. The higher starting purity reduces cumulative impurity amplification across multi-step sequences and minimizes the burden of intermediate purification, directly impacting process yield and final API purity in pharmaceutical development workflows.

Quote Request

Request a Quote for Tert-butyl 2-(4-chlorophenethyl)pyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.